2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide
CAS No.: 540761-19-1
Cat. No.: VC4365280
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 540761-19-1 |
---|---|
Molecular Formula | C19H18N2O3S |
Molecular Weight | 354.42 |
IUPAC Name | 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Standard InChI | InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
Standard InChI Key | WTBAPSQGSAOFRO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 |
Introduction
2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is a complex organic compound featuring a pyrrolidine ring substituted with a p-tolyl group and a phenylacetamide moiety. Its molecular formula is C17H14N2O4S, indicating a structure rich in functional groups that contribute to its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential as a lead compound in drug development.
Synthesis
The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in available literature, such compounds often require careful selection of reagents and conditions to ensure efficient formation of the desired structure.
Potential Applications
This compound's unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions. Interaction studies, including molecular docking and binding affinity assays, are crucial for understanding its mechanism of action and potential therapeutic applications.
Application Area | Potential Use |
---|---|
Medicinal Chemistry | Lead compound for drug development |
Pharmaceuticals | Targeted therapy for specific conditions |
Similar Compounds
Several compounds exhibit structural similarities to 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide, including:
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2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide: Lacks the p-tolyl substitution.
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2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid: Incorporates a nicotinic acid moiety.
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2-Thioxoimidazolidin-4-one derivatives: Feature a thiazolidine ring instead.
Compound | Structural Features | Unique Aspects |
---|---|---|
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide | Similar pyrrolidine core | No p-tolyl group |
2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid | Contains nicotinic acid moiety | Different aromatic system |
2-Thioxoimidazolidin-4-one derivatives | Thiazolidine ring | Different reactivity |
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